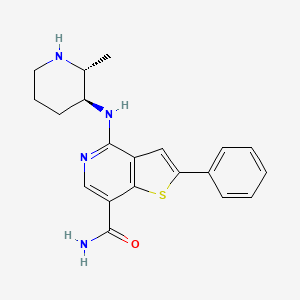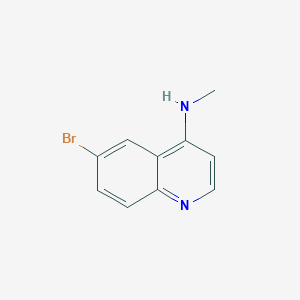
6-Bromo-N-methylquinolin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo-substituted quinolines can be achieved through different synthetic routes. One such method involves the Knorr synthesis, which is a condensation reaction between β-keto esters and 4-bromoaniline, followed by cyclization to form 6-bromoquinolin-2(1H)-one . Another approach is the Buchwald-Hartwig amination, which allows for the selective functionalization of quinolines, as demonstrated in the synthesis of ligands for the Src homology 3 domain . Additionally, the synthesis of 6-bromomethylquinazolines has been reported, which involves cyclization, ammoniation, and bromination steps .
Molecular Structure Analysis
The molecular structure of bromo-substituted quinolines can be elucidated using various spectroscopic techniques. For instance, the structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed by 1H NMR, MS, and X-ray diffraction . The dihedral angle between the quinolyl and phenyl rings was found to be 64.0°, and the molecule exhibited weak hydrogen bonding, contributing to its three-dimensional structure .
Chemical Reactions Analysis
Bromo-substituted quinolines can undergo various chemical reactions, including nucleophilic substitution, which has been studied for the transformation of 6-bromo-2-methylquinoline-5,8-dione with different alkylamines . The regiochemistry of these reactions is influenced by the nature of the substituents on the quinoline nucleus . Additionally, the reductive amination of Schiff's bases has been employed to synthesize bromo-substituted tetrahydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted quinolines are influenced by their molecular structure. For example, the crystal structure of a bromo-substituted quinoline derivative was determined to be of the monoclinic system, with specific space group parameters . The presence of bromine as a substituent can significantly affect the reactivity and interaction of these compounds, as seen in their ability to form weak hydrogen bonds . The synthesis conditions, such as the choice of oxidant, reaction time, and pH, can also impact the yield and properties of the synthesized quinolines .
Applications De Recherche Scientifique
Chemical Synthesis and Regiochemistry 6-Bromo-N-methylquinolin-4-amine serves as a precursor in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones. The transformation of 6-bromo-2-methylquinoline-5,8-dione with various alkylamines, including piperidine, benzylamine, and ammonia, has been extensively studied. The regiochemistry of nucleophilic substitution reactions plays a crucial role in this process. Efficient and simple synthetic routes have been developed for key intermediates, and the mechanism for the unusual regioselectivity in the nucleophilic amination of bromoquinolines has been proposed (Choi & Chi, 2004).
Knorr Synthesis The Knorr synthesis is a critical pathway involving this compound. It includes a condensation between β-keto esters and bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one. This process has been optimized and used to prepare derivatives with various anilides, revealing important steric effects governing the cyclization step (Wlodarczyk et al., 2011).
Pharmacological Activities Although the requirement is to exclude drug use and dosage, it's worth noting that derivatives of this compound are known for their pharmacological importance in areas such as antimicrobial, analgesic, and anti-inflammatory activities. Specific synthesis methods have been developed for these derivatives, and their biological activities have been compared with standard compounds in various studies (Rajveer et al., 2010).
Biological Activity and Sensing Properties The compound exhibits interesting biological activities and sensing properties. For instance, derivatives have been synthesized to detect Al3+ and Zn2+ ions through fluorescence sensing. The intensity enhancement and sensitivity towards these metal ions have been analyzed and compared among various derivatives (Hazra et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Orientations Futures
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The 4-anilino-quin(az)oline scaffold, to which 6-Bromo-N-methylquinolin-4-amine belongs, is one of several hinge binders that have been shown to modulate kinome promiscuity . This suggests potential future directions in the development of highly selective compounds for new indications beyond oncology .
Propriétés
IUPAC Name |
6-bromo-N-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDWCUTMVHJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733772 | |
| Record name | 6-Bromo-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916812-31-2 | |
| Record name | 6-Bromo-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)
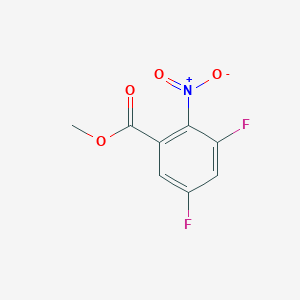

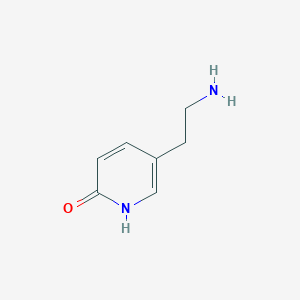
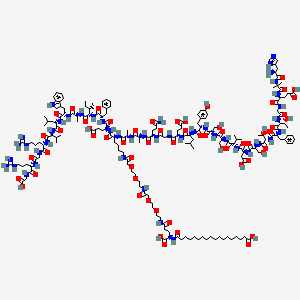
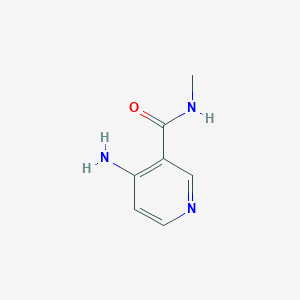
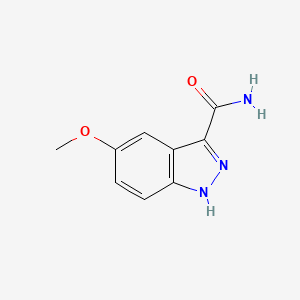
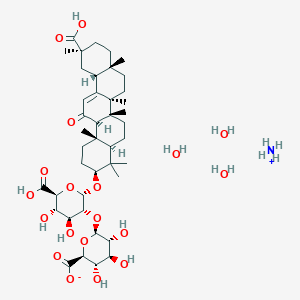
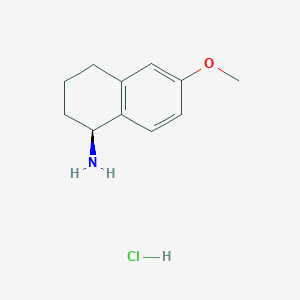

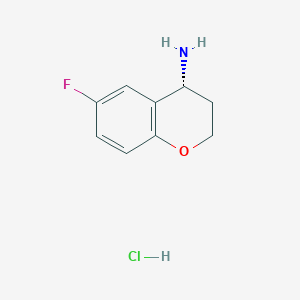

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
